2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one
Overview
Description
2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one is a synthetic compound with significant applications in medicinal chemistry. It is known for its antiviral properties and is used in the treatment of various viral infections. The compound is a guanine analog, which means it mimics the structure of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclopentyl ring, followed by the introduction of the purine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different biological activities and applications.
Scientific Research Applications
2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Employed in the development of antiviral drugs, particularly for the treatment of hepatitis B and other viral infections.
Industry: Used in the production of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects by mimicking the structure of guanine, allowing it to interfere with viral DNA replication. It is phosphorylated by viral kinases to its active triphosphate form, which then inhibits viral DNA polymerase. This prevents the virus from replicating its genetic material, thereby inhibiting its proliferation.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another guanine analog used to treat herpes simplex virus infections.
Ganciclovir: Used to treat cytomegalovirus infections.
Penciclovir: Used for the treatment of herpes labialis.
Uniqueness
2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one is unique due to its specific structure, which provides a higher affinity for viral DNA polymerase compared to other guanine analogs. This results in enhanced antiviral activity and a broader spectrum of action against various viruses.
Properties
IUPAC Name |
2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)6-1-5(3-17)7(18)2-6/h4-7,17-18H,1-3H2,(H3,12,14,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKJSNVOQKQOFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919846 | |
Record name | 9-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91296-12-7 | |
Record name | NSC260601 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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